molecular formula C15H15N3OS B14146654 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile CAS No. 327167-87-3

4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile

Cat. No.: B14146654
CAS No.: 327167-87-3
M. Wt: 285.4 g/mol
InChI Key: GHNHDAOJQMPEPJ-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile is a complex organic compound characterized by its unique thiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoyl chloride with thiophene-3-carbonitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions with ethylamine and ammonia to introduce the amino groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups attached to the amino groups.

Scientific Research Applications

4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile is unique due to its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

327167-87-3

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4-amino-2-(ethylamino)-5-(4-methylbenzoyl)thiophene-3-carbonitrile

InChI

InChI=1S/C15H15N3OS/c1-3-18-15-11(8-16)12(17)14(20-15)13(19)10-6-4-9(2)5-7-10/h4-7,18H,3,17H2,1-2H3

InChI Key

GHNHDAOJQMPEPJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)C)N)C#N

Origin of Product

United States

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